Maxadilan

Description

Structure

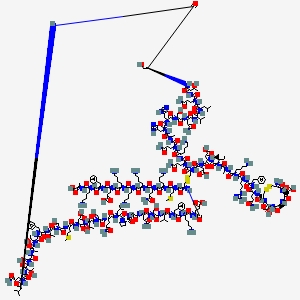

2D Structure

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(1aS,3S,4aS,6S,7aS,9S,10aS,12S,15S,16aS,18S,21S,24S,27S,30S,33S,36S,39S,42S,45S,48S,51S,54S,57S,60S,63S,66S,69S,72S,75S,78S,81S,84S,87R,92R,95S,98S)-87-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(4R,7S,10S,13S,16R)-16-amino-13-(carboxymethyl)-7-[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carbonyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-81,98-bis(4-aminobutyl)-10a,63-bis(2-amino-2-oxoethyl)-6,42,54,78,84-pentakis(3-amino-3-oxopropyl)-1a,27-dibenzyl-95-(2-carboxyethyl)-15-(carboxymethyl)-12,24,30,36,39,51-hexakis[(1R)-1-hydroxyethyl]-7a,9,21,48,66-pentakis(hydroxymethyl)-69,72-bis(1H-imidazol-5-ylmethyl)-33,75-dimethyl-3,57-bis(2-methylpropyl)-18-(2-methylsulfanylethyl)-a,2,3a,5,6a,8,9a,11,12a,14,15a,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,83,86,94,97-heptatriacontaoxo-4a,45,60-tri(propan-2-yl)-89,90-dithia-1,2a,4,5a,7,8a,10,11a,13,14a,16,19,22,25,28,31,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,85,93,96,99-heptatriacontazabicyclo[114.3.0]nonadecahectane-92-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-6-aminohexanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C291H465N85O95S6/c1-27-141(12)223(368-232(412)143(14)319-236(416)161(66-40-48-96-292)324-245(425)169(74-56-104-314-291(310)311)332-259(439)183(111-155-60-34-29-35-61-155)346-248(428)173(79-88-207(304)392)340-276(456)202-133-475-474-130-160(300)235(415)345-190(118-216(403)404)256(436)320-144(15)233(413)370-226(149(20)384)287(467)364-202)281(461)355-192(120-218(407)408)264(444)351-191(119-217(405)406)265(445)363-201-132-477-476-131-200(275(455)342-179(94-106-472-25)252(432)329-167(72-46-54-102-298)242(422)334-171(77-86-205(302)390)246(426)327-164(69-43-51-99-295)240(420)325-163(68-42-50-98-294)239(419)326-165(70-44-52-100-296)243(423)335-177(83-92-214(399)400)249(429)347-182(110-154-58-32-28-33-59-154)258(438)330-162(67-41-49-97-293)237(417)322-146(17)290(470)471)362-251(431)178(84-93-215(401)402)336-244(424)168(73-47-55-103-299)331-260(440)184(112-156-62-36-30-37-63-156)353-280(460)222(140(10)11)367-272(452)198(128-380)358-263(443)188(116-211(308)396)323-213(398)124-315-277(457)203-75-57-105-376(203)289(469)194(109-137(4)5)356-250(430)174(80-89-208(305)393)338-269(449)196(126-378)359-286(466)229(152(23)387)374-268(448)193(121-219(409)410)350-253(433)180(95-107-473-26)341-270(450)197(127-379)360-285(465)228(151(22)386)373-266(446)185(113-157-64-38-31-39-65-157)354-283(463)225(148(19)383)369-234(414)145(16)321-282(462)224(147(18)382)375-288(468)230(153(24)388)372-255(435)176(82-91-210(307)395)343-278(458)220(138(6)7)366-273(453)199(129-381)361-284(464)227(150(21)385)371-254(434)175(81-90-209(306)394)337-257(437)181(108-136(2)3)352-279(459)221(139(8)9)365-267(447)189(117-212(309)397)349-271(451)195(125-377)357-262(442)187(115-159-123-313-135-317-159)348-261(441)186(114-158-122-312-134-316-158)344-231(411)142(13)318-238(418)170(76-85-204(301)389)333-241(421)166(71-45-53-101-297)328-247(427)172(339-274(201)454)78-87-206(303)391/h28-39,58-65,122-123,134-153,160-203,220-230,377-388H,27,40-57,66-121,124-133,292-300H2,1-26H3,(H2,301,389)(H2,302,390)(H2,303,391)(H2,304,392)(H2,305,393)(H2,306,394)(H2,307,395)(H2,308,396)(H2,309,397)(H,312,316)(H,313,317)(H,315,457)(H,318,418)(H,319,416)(H,320,436)(H,321,462)(H,322,417)(H,323,398)(H,324,425)(H,325,420)(H,326,419)(H,327,426)(H,328,427)(H,329,432)(H,330,438)(H,331,440)(H,332,439)(H,333,421)(H,334,422)(H,335,423)(H,336,424)(H,337,437)(H,338,449)(H,339,454)(H,340,456)(H,341,450)(H,342,455)(H,343,458)(H,344,411)(H,345,415)(H,346,428)(H,347,429)(H,348,441)(H,349,451)(H,350,433)(H,351,444)(H,352,459)(H,353,460)(H,354,463)(H,355,461)(H,356,430)(H,357,442)(H,358,443)(H,359,466)(H,360,465)(H,361,464)(H,362,431)(H,363,445)(H,364,467)(H,365,447)(H,366,453)(H,367,452)(H,368,412)(H,369,414)(H,370,413)(H,371,434)(H,372,435)(H,373,446)(H,374,448)(H,375,468)(H,399,400)(H,401,402)(H,403,404)(H,405,406)(H,407,408)(H,409,410)(H,470,471)(H4,310,311,314)/t141-,142-,143-,144-,145-,146-,147+,148+,149+,150+,151+,152+,153+,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,202-,203-,220-,221-,222-,223-,224-,225-,226-,227-,228-,229-,230-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCXLBYNBTBNDQZ-KFHPIRAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCC(=O)N)CCCCN)CCC(=O)N)C)CC3=CN=CN3)CC4=CN=CN4)CO)CC(=O)N)C(C)C)CC(C)C)CCC(=O)N)C(C)O)CO)C(C)C)CCC(=O)N)C(C)O)C(C)O)C)C(C)O)CC5=CC=CC=C5)C(C)O)CO)CCSC)CC(=O)O)C(C)O)CO)CCC(=O)N)CC(C)C)CC(=O)N)CO)C(C)C)CC6=CC=CC=C6)CCCCN)CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(CCC(=O)N)NC(=O)C9CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N9)C(C)O)C)CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCC(=O)N)CCCCN)CCC(=O)N)C)CC3=CN=CN3)CC4=CN=CN4)CO)CC(=O)N)C(C)C)CC(C)C)CCC(=O)N)[C@@H](C)O)CO)C(C)C)CCC(=O)N)[C@@H](C)O)[C@@H](C)O)C)[C@@H](C)O)CC5=CC=CC=C5)[C@@H](C)O)CO)CCSC)CC(=O)O)[C@@H](C)O)CO)CCC(=O)N)CC(C)C)CC(=O)N)CO)C(C)C)CC6=CC=CC=C6)CCCCN)CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]9CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N9)[C@@H](C)O)C)CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C291H465N85O95S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

6867 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135374-80-0 | |

| Record name | maxadilan protein, insect | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135374800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Genesis of Maxadilan: A Potent Vasodilator from the Sand Fly's Kiss

A Technical Guide for Researchers and Drug Development Professionals

Discovered in 1991, Maxadilan is a potent 61-amino acid vasodilator peptide isolated from the salivary glands of the New World sand fly, Lutzomyia longipalpis.[1] This remarkable peptide plays a crucial role in the sand fly's blood-feeding process by significantly increasing blood flow at the bite site.[1] Beyond its potent vasodilatory effects, this compound has garnered significant interest within the scientific community for its specific and high-affinity agonism of the mammalian Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) type I receptor (PAC1R), a class B G protein-coupled receptor (GPCR).[1][2][3][4] This interaction, occurring despite a lack of significant primary sequence homology with the endogenous ligand PACAP, presents a fascinating case of convergent evolution and offers a valuable tool for studying PAC1R signaling and its therapeutic potential.[2][4]

This technical guide provides an in-depth exploration of the origin, biochemical properties, and signaling mechanisms of this compound, tailored for researchers, scientists, and drug development professionals.

Quantitative Analysis of this compound's Biological Activity

The biological potency of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data regarding its receptor binding, vasodilatory effects, and immunomodulatory properties.

| Parameter | Value | Assay System | Reference |

| Vasodilation (EC50) | |||

| Rabbit Thoracic Aorta | 2.7 ± 1.5 nM | Isolated tissue bath | [5] |

| Rabbit Abdominal Aorta | 2.1 ± 0.5 nM | Isolated tissue bath | [5] |

| Rabbit Carotid Artery | 2.6 ± 0.4 nM | Isolated tissue bath | [5] |

| Rabbit Iliac Artery | 1.9 ± 0.5 nM | Isolated tissue bath | [5] |

| Aortic Relaxation (IC50) | 24 nM | Norepinephrine-induced contraction in rabbit aorta | [6] |

| cAMP Accumulation | 2- to 3-fold increase | Rabbit aortic smooth muscle cells (at 1 µM) | [6] |

| Cytokine Modulation | |||

| TNF-α Reduction | ~10-fold | LPS-stimulated BALB/c mouse macrophages | [7][8] |

| IL-6 Induction | ~3-fold | LPS-stimulated BALB/c mouse macrophages | [8] |

| IL-10 Induction | ~3-fold | LPS-stimulated BALB/c mouse macrophages | [8] |

Key Experimental Protocols

The characterization of this compound has been built upon a foundation of meticulous experimental work. Below are detailed methodologies for key experiments cited in the study of this peptide.

Isolation and Purification of Native this compound

-

Source: Salivary glands of the sand fly Lutzomyia longipalpis.

-

Methodology:

-

Dissection of salivary glands from a large cohort of sand flies.

-

Homogenization of the dissected glands in an appropriate buffer.

-

Centrifugation to pellet cellular debris.

-

Application of the supernatant to a reversed-phase high-performance liquid chromatography (RP-HPLC) column.

-

Elution of peptides using a gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent (e.g., trifluoroacetic acid).

-

Collection of fractions and subsequent testing for biological activity (e.g., erythema induction in rabbit skin).

-

Further purification of the active fraction(s) using additional rounds of RP-HPLC with different column chemistries or elution gradients to achieve homogeneity.

-

Characterization of the purified peptide by mass spectrometry and amino acid sequencing.

-

Vasodilation Assay (Isolated Artery Rings)

-

Objective: To quantify the vasodilatory potency of this compound.

-

Methodology:

-

Euthanasia of a rabbit and sterile dissection of major arteries (e.g., thoracic aorta, carotid artery).

-

Cutting of the arteries into rings of a specific width (e.g., 2-3 mm).

-

Suspension of the arterial rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

-

Connection of the rings to an isometric force transducer to record changes in tension.

-

Pre-constriction of the arterial rings with a vasoconstrictor agent (e.g., norepinephrine, phenylephrine) to induce a stable contractile tone.

-

Cumulative addition of increasing concentrations of this compound to the organ bath.

-

Recording of the relaxation response at each concentration.

-

Calculation of the EC50 value, representing the concentration of this compound that produces 50% of the maximal relaxation.

-

Cyclic AMP (cAMP) Accumulation Assay

-

Objective: To determine the effect of this compound on intracellular cAMP levels, a key second messenger in PAC1R signaling.

-

Methodology:

-

Culture of a suitable cell line expressing the PAC1 receptor (e.g., rabbit aortic smooth muscle cells, CHO cells stably expressing PAC1R).

-

Pre-incubation of the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation of the cells with various concentrations of this compound for a defined period.

-

Lysis of the cells to release intracellular contents.

-

Quantification of cAMP levels in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Normalization of cAMP levels to the total protein concentration in each sample.

-

Cytokine Production Assay

-

Objective: To assess the immunomodulatory effects of this compound on macrophage cytokine production.

-

Methodology:

-

Isolation of macrophages from a source such as the peritoneal cavity of BALB/c mice.

-

Plating of the macrophages in a culture dish and allowing them to adhere.

-

Stimulation of the macrophages with lipopolysaccharide (LPS) in the presence or absence of varying concentrations of this compound.

-

Incubation of the cells for a specified time to allow for cytokine production and secretion.

-

Collection of the cell culture supernatant.

-

Quantification of the levels of specific cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant using sandwich ELISA kits.

-

Signaling Pathways and Experimental Workflow

The biological effects of this compound are initiated by its binding to the PAC1 receptor, triggering a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate the primary signaling pathway activated by this compound and a typical experimental workflow for its characterization.

References

- 1. This compound, a PAC1 receptor agonist from sand flies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound specifically interacts with PAC1 receptor, which is a dominant form of PACAP/VIP family receptors in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a PAC1 receptor agonist from sand flies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, the vasodilator from sand flies, is a specific pituitary adenylate cyclase activating peptide type I receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vasodilatory properties of recombinant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vasorelaxant and second messenger effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The vasoactive peptide this compound from sand fly saliva inhibits TNF-alpha and induces IL-6 by mouse macrophages through interaction with the pituitary adenylate cyclase-activating polypeptide (PACAP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The PACAP-type I receptor agonist this compound from sand fly saliva protects mice against lethal endotoxemia by a mechanism partially dependent on IL-10 - PubMed [pubmed.ncbi.nlm.nih.gov]

Maxadilan: A Potent Vasoactive and Immunomodulatory Peptide from Sand Fly Saliva

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Maxadilan is a potent 61-amino acid peptide first isolated from the salivary glands of the female sand fly, Lutzomyia longipalpis, the primary vector for the protozoan parasite Leishmania.[1] This peptide plays a crucial role in the blood-feeding process of the sand fly by inducing strong and sustained vasodilation at the bite site, thereby facilitating access to host blood.[1] Beyond its profound vasodilatory effects, this compound exhibits significant immunomodulatory properties, influencing the host's immune response in a manner that can enhance the establishment of Leishmania infection.[1][2] This dual functionality makes this compound a subject of intense scientific interest, both as a tool for understanding physiological processes and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the discovery, biological functions, and experimental investigation of this compound.

Discovery and Structure

This compound was discovered in 1991 as the vasodilatory component of sand fly saliva.[1] It is one of the most potent vasodilators known, being approximately 500 times more potent than calcitonin gene-related peptide (CGRP).[1] The peptide's primary structure consists of 61 amino acids, and its gene has been cloned and sequenced.[1]

Mechanism of Action: The PAC1 Receptor

This compound exerts its biological effects through a specific and high-affinity interaction with the pituitary adenylate cyclase-activating polypeptide (PACAP) type 1 receptor (PAC1R).[2] This is a remarkable example of convergent evolution, as this compound shares no significant sequence homology with the endogenous mammalian ligands for this receptor, PACAP-27 and PACAP-38.[2] this compound is a selective agonist for the PAC1 receptor and does not bind to the VPAC1 and VPAC2 receptors, which are also part of the PACAP/VIP family.[1]

The binding of this compound to the PAC1 receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade. This activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[2] The elevation of cAMP is a central event that mediates the diverse physiological effects of this compound.

Data Presentation: Quantitative Analysis of this compound's Biological Activities

The following tables summarize the key quantitative data related to the vasodilatory, receptor binding, and immunomodulatory activities of this compound.

Table 1: Vasodilatory Potency of this compound in Rabbit Arteries

| Arterial Bed | EC50 (nM) |

| Thoracic Aorta | 2.7 ± 1.5 |

| Abdominal Aorta | 2.1 ± 0.5 |

| Carotid Artery | 2.6 ± 0.4 |

| Iliac Artery | 1.9 ± 0.5 |

EC50 (half maximal effective concentration) values represent the concentration of this compound required to induce 50% of the maximal relaxation in pre-contracted arterial rings.

Table 2: Receptor Binding Affinity of this compound for the PAC1 Receptor

| Ligand | IC50 (nM) |

| This compound | 3.2 |

| natIn-DTPA-Maxadilan | 21.0 |

| This compound-DTPA-natIn | 21.0 |

IC50 (half maximal inhibitory concentration) values represent the concentration of the ligand required to inhibit 50% of the binding of a radiolabeled ligand to the PAC1 receptor.

Table 3: Immunomodulatory Effects of this compound

| Biological Effect | Target Cells | Dose-Dependent Effect | Key Observations |

| Inhibition of T-Cell Proliferation | Murine Spleen Cells | Yes | Inhibition of proliferation stimulated by concanavalin A or anti-TCR antibody. |

| Inhibition of TNF-α Production | LPS-stimulated Macrophages | Yes | Decreases the production of the pro-inflammatory cytokine TNF-α. |

| Induction of IL-6 Production | Macrophages | Yes | Stimulates the production of the pleiotropic cytokine IL-6. |

| Induction of IL-10 Production | Macrophages | Yes | Enhances the production of the anti-inflammatory cytokine IL-10. |

| Neutrophil Chemotaxis | Human Neutrophils | Yes | Acts as a potent chemoattractant for neutrophils. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.

Vasodilation Assay: Isometric Tension Measurement in Isolated Aortic Rings

This protocol measures the vasodilatory effect of this compound on isolated arterial segments.

-

Tissue Preparation:

-

Euthanize a rabbit and carefully excise the thoracic aorta.

-

Place the aorta in ice-cold Krebs-Ringer bicarbonate buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

-

Clean the aorta of adhering fat and connective tissue and cut it into 3-4 mm rings.

-

-

Mounting and Equilibration:

-

Mount the aortic rings in an organ bath containing Krebs-Ringer bicarbonate buffer, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

-

Connect one end of the ring to a fixed support and the other to an isometric force transducer.

-

Apply a resting tension of 2 g and allow the rings to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.

-

-

Experimental Procedure:

-

Contract the aortic rings with a submaximal concentration of a vasoconstrictor, such as phenylephrine (1 µM) or norepinephrine (1 µM).

-

Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

-

Record the changes in isometric tension until a maximal relaxation is observed.

-

-

Data Analysis:

-

Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Plot the concentration-response curve and calculate the EC50 value.

-

Cytokine Production Assay: ELISA for TNF-α and IL-6

This protocol quantifies the effect of this compound on the production of TNF-α and IL-6 by macrophages.

-

Cell Culture and Stimulation:

-

Culture a macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages in appropriate culture medium.

-

Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere.

-

For TNF-α inhibition studies, pre-treat the cells with varying concentrations of this compound for 2 hours before stimulating with lipopolysaccharide (LPS; 100 ng/mL).

-

For IL-6 induction studies, treat the cells with varying concentrations of this compound.

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

-

ELISA Procedure (Sandwich ELISA):

-

Coat a 96-well ELISA plate with a capture antibody specific for either TNF-α or IL-6 overnight at 4°C.

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Add the culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1-2 hours at room temperature.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the known concentrations of the cytokine standards.

-

Calculate the concentration of TNF-α or IL-6 in the culture supernatants based on the standard curve.

-

T-Cell Proliferation Assay: [³H]-Thymidine Incorporation

This protocol assesses the inhibitory effect of this compound on T-cell proliferation.

-

Cell Preparation and Stimulation:

-

Isolate splenocytes from a mouse and prepare a single-cell suspension.

-

Seed the splenocytes in a 96-well plate at a density of 2 x 10^5 cells/well.

-

Add a T-cell mitogen, such as concanavalin A (2 µg/mL) or plate-bound anti-CD3 antibody (10 µg/mL), to stimulate proliferation.

-

Simultaneously, add varying concentrations of this compound to the wells.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

[³H]-Thymidine Labeling and Harvesting:

-

Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Wash the filters with distilled water to remove unincorporated [³H]-thymidine.

-

-

Scintillation Counting:

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the amount of incorporated [³H]-thymidine using a liquid scintillation counter.

-

-

Data Analysis:

-

Express the results as counts per minute (CPM).

-

Calculate the percentage of inhibition of proliferation compared to the control (stimulated cells without this compound).

-

Mandatory Visualizations

Signaling Pathway of this compound

References

- 1. This compound, a PAC1 receptor agonist from sand flies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The vasoactive peptide this compound from sand fly saliva inhibits TNF-alpha and induces IL-6 by mouse macrophages through interaction with the pituitary adenylate cyclase-activating polypeptide (PACAP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Maxadilan's Mechanism of Action at the PAC1 Receptor: A Technical Guide

Executive Summary: Maxadilan, a potent vasodilatory peptide from the sand fly Lutzomyia longipalpis, exerts its biological effects through specific and high-affinity agonism of the mammalian Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) Type I Receptor (PAC1R). Despite a lack of primary sequence homology with the endogenous ligand PACAP, this compound activates the PAC1 receptor with similar potency. This activation triggers a cascade of intracellular signaling events, primarily through the Gαs and Gαq protein pathways, leading to the accumulation of second messengers cyclic adenosine monophosphate (cAMP) and inositol trisphosphate (IP3)/diacylglycerol (DAG). These events culminate in diverse physiological responses, most notably potent, endothelium-independent vasodilation and modulation of leukocyte activity. This guide provides an in-depth examination of the molecular interactions, signaling pathways, structure-function relationships, and key experimental methodologies used to elucidate the mechanism of action of this compound at the PAC1 receptor.

Molecular Interaction and Binding

This compound is a 61-amino acid peptide that acts as a specific and potent agonist for the PAC1 receptor, a Class B G-protein coupled receptor (GPCR).[1][2] Unlike the endogenous ligand PACAP, this compound does not significantly activate the related VPAC1 or VPAC2 receptors, making it a valuable tool for isolating PAC1-specific functions.[1][3] Cryo-electron microscopy studies have revealed that while this compound and PACAP bind to the same orthosteric pocket on the PAC1 receptor, they do so with distinct binding modes, showcasing the receptor's conformational plasticity.[4] This interaction is a unique example of functional convergent evolution, where two structurally unrelated peptides activate the same receptor with high potency.[5]

G-Protein Coupling and Second Messenger Activation

Upon binding of this compound, the PAC1 receptor undergoes a conformational change that facilitates its coupling to and activation of intracellular heterotrimeric G proteins. The PAC1 receptor is dually coupled to both Gαs and Gαq proteins, initiating two primary signaling cascades.

-

Gαs/Adenylate Cyclase Pathway: The predominant pathway activated by this compound is the stimulation of Gαs. The activated Gαs subunit binds to and activates adenylate cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][6] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets to mediate cellular responses like smooth muscle relaxation (vasodilation).[7]

-

Gαq/Phospholipase C Pathway: The PAC1 receptor can also couple to Gαq. Activation of Gαq stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This pathway is crucial for cellular processes such as proliferation and migration.[9]

Structure-Function Relationship

The biological activity of this compound is intrinsically linked to its tertiary structure, which is maintained by two critical disulfide bonds (Cys1-Cys5 and Cys14-Cys51).[1] Structure-function studies using synthetic and recombinant mutants have identified key domains responsible for receptor binding and activation.

-

Receptor Binding: The N-terminal residues of this compound appear to be important for initial receptor binding.[1]

-

Receptor Activation: A series of threonine residues within the predicted beta-strand are crucial for triggering the conformational change in the PAC1 receptor that leads to G-protein activation.[10][11] The integrity of the larger disulfide ring (Cys14-Cys51) is essential for maintaining the correct peptide conformation for activity.[1]

-

Generation of an Antagonist (M65): Deletion of the central loop of this compound, specifically residues 24-42, results in a peptide known as M65. This truncated peptide retains its ability to bind to the PAC1 receptor but can no longer activate it. Consequently, M65 acts as a potent and specific PAC1 receptor antagonist, competitively inhibiting the effects of both this compound and PACAP.[1][6][12]

Quantitative Analysis of this compound-PAC1 Interaction

The interaction of this compound with the PAC1 receptor has been quantified through various in vitro and in vivo assays. The data consistently demonstrate a high-affinity interaction leading to potent functional responses at nanomolar and even picomolar concentrations.

| Parameter | Value | Assay System | Reference |

| EC50 (cAMP Accumulation) | 0.62 ± 0.18 nM | COS cells expressing PAC1R | [5] |

| EC50 (Dermal Blood Flow) | 0.0098 ng (~1.4 pM) | Human forearm (in vivo) | [13] |

| IC50 (Receptor Binding) | 3.2 nM | Competition with 125I-PACAP27 | [14] |

| IC50 (Vasorelaxation) | 24 nM | Rabbit isolated aorta | [from initial search] |

| Optimal Concentration (Cell Proliferation) | 80 nM | Human Adipose-Derived Stem Cells (hADSCs) | [7] |

| Table 1: Quantitative parameters of this compound activity at the PAC1 receptor. |

| Ligand | EC50 (cAMP Accumulation) | Receptor Specificity | Reference |

| This compound | 0.62 nM | PAC1 >> VPAC1, VPAC2 | [5] |

| PACAP-38 | 0.34 nM | PAC1, VPAC1, VPAC2 | [5] |

| Table 2: Comparison of functional potency between this compound and the endogenous ligand PACAP-38. |

Detailed Experimental Methodologies

The elucidation of this compound's mechanism of action relies on a suite of specialized experimental protocols. Below are detailed methodologies for key assays.

cAMP Accumulation Assay (HTRF)

This assay quantifies the production of intracellular cAMP following PAC1 receptor activation. Homogeneous Time-Resolved Fluorescence (HTRF) is a common method based on a competitive immunoassay.[15][16]

References

- 1. This compound, a PAC1 receptor agonist from sand flies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a PAC1 receptor agonist from sand flies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound activates PAC1 receptors expressed in Xenopus laevis xelanophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cryo-EM structures of PAC1 receptor reveal ligand binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. This compound is a specific agonist and its deleted peptide (M65) is a specific antagonist for PACAP type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PAC1R agonist this compound enhances hADSC viability and neural differentiation potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IP3/IP1 Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Functional analysis of recombinant mutants of this compound with a PAC1 receptor-expressing melanophore cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. First‐in‐human development of a pharmacodynamic biomarker for PAC1 receptor antagonists using intradermal injections of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preclinical evaluation of PAC1 targeting with radiolabeled this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Cryo-EM structures of PAC1 receptor reveal ligand binding mechanism - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Biological Functions of Maxadilan: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Maxadilan is a potent vasodilatory and immunomodulatory peptide originating from the saliva of the sand fly, Lutzomyia longipalpis. Its unique properties, particularly its specific agonism for the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) Type I (PAC1) receptor, make it a significant subject of study for understanding physiological processes such as vasoregulation, inflammation, and host-pathogen interactions. This document provides a detailed examination of the in vivo biological functions of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing the critical signaling pathways and workflows involved in its activity.

Core Biological Functions of this compound

This compound is a 61-amino acid peptide that exerts two primary, potent effects in vivo: profound vasodilation and significant immunomodulation.[1][2] Although it shares no significant sequence homology with its mammalian counterpart, PACAP, this compound acts as a high-affinity agonist for the PAC1 receptor, a G-protein coupled receptor involved in numerous physiological processes.[3][4][5] This interaction is the foundation of its biological activities.

Vasodilatory Function

This compound is one of the most potent vasodilators ever described, approximately 500 times more powerful than the calcitonin gene-related peptide (CGRP).[3] When injected into the skin, picogram quantities can induce a persistent erythema lasting up to 48 hours.[3] This effect is critical for the sand fly, as the increased local blood flow facilitates its blood meal.

The vasodilation is endothelium-independent and is mediated by the direct action of this compound on vascular smooth muscle cells.[1][6] The binding to the PAC1 receptor activates adenylyl cyclase, leading to a significant increase in intracellular cyclic AMP (cAMP) levels, which in turn triggers smooth muscle relaxation and vessel dilation.[1][6] Studies have also shown that this compound can induce plasma leakage from postcapillary venules, an effect that involves both PAC1 and CXCR1/2 receptors on leukocytes and endothelial cells.[7]

Immunomodulatory Function

This compound profoundly alters the host's immune response, a function that facilitates the survival and establishment of pathogens like Leishmania major, which are co-transmitted during the sand fly's bite.[3][8] Its immunomodulatory effects are characterized by a suppression of the pro-inflammatory Type 1 immune response and an enhancement of the anti-inflammatory/regulatory Type 2 response.[8][9]

-

Suppression of Type 1 Immunity: In vivo, this compound inhibits delayed-type hypersensitivity reactions.[10][11] It decreases the production of key Type 1 cytokines by macrophages, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12p70).[3][8][9]

-

Enhancement of Type 2 Immunity: Conversely, this compound stimulates the production of cytokines associated with a Type 2 response, such as Interleukin-6 (IL-6), Interleukin-10 (IL-10), and Transforming Growth Factor-beta (TGF-β).[8][9][12]

This cytokine shift creates a local anti-inflammatory environment that impairs the ability of macrophages to kill intracellular pathogens, thereby exacerbating Leishmania infection.[8][9] Paradoxically, this same mechanism provides a protective effect in systemic inflammation models. In mice challenged with a lethal dose of lipopolysaccharide (LPS), this compound treatment significantly reduces mortality by suppressing the TNF-α surge and boosting protective IL-10 levels.[12]

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo and in vitro studies that define the potency and effects of this compound.

Table 1: Vasodilatory and Chemotactic Potency of this compound

| Parameter | Value | Model System | Source |

|---|---|---|---|

| IC₅₀ (Recombinant this compound) | 24 nM | Norepinephrine-induced contraction in rabbit isolated aorta | [6] |

| IC₅₀ (Synthetic this compound) | 74 nM | Norepinephrine-induced contraction in rabbit isolated aorta | [6] |

| cAMP Increase | 2- to 3-fold | Smooth muscle cells (1 µM this compound) | [6] |

| Neutrophil Chemotaxis | 100 nM | Comparable effect to 100 nM fMLP and 30 nM IL-8 |[7] |

Table 2: In Vivo Immunomodulatory Effects of this compound in Endotoxemia Model

| Parameter | Treatment | Effect | Animal Model | Source |

|---|---|---|---|---|

| Survival | 1 to 10 µg this compound + Lethal LPS | Protection against death | BALB/c mice | [12] |

| Serum TNF-α | This compound + Lethal LPS | ~10-fold reduction | BALB/c mice | [12] |

| Serum IL-6 | This compound + Lethal LPS | ~3-fold increase | BALB/c mice | [12] |

| Serum IL-10 | this compound + Lethal LPS | ~3-fold increase | BALB/c mice |[12] |

Signaling Pathways and Experimental Workflows

Visualized Signaling Pathways

The following diagrams illustrate the primary molecular pathways activated by this compound.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. This compound-simile expression in Nyssomyia neivai, a sandfly vector in an endemic region of Brazil, and its immunogenicity in patients with American tegumentary leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a PAC1 receptor agonist from sand flies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, the vasodilator from sand flies, is a specific pituitary adenylate cyclase activating peptide type I receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vasorelaxant and second messenger effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, the Lutzomyia longipalpis vasodilator, drives plasma leakage via PAC1–CXCR1/2-pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Immunomodulatory effects of the Lutzomyia longipalpis salivary gland protein this compound on mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Immunomodulatory properties of this compound, the vasodilator peptide from sand fly salivary gland extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ajtmh.org [ajtmh.org]

- 12. The PACAP-type I receptor agonist this compound from sand fly saliva protects mice against lethal endotoxemia by a mechanism partially dependent on IL-10 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Immunomodulatory Properties of Maxadilan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maxadilan is a 61-amino acid peptide originally isolated from the salivary glands of the sand fly Lutzomyia longipalpis. While it was initially identified as a potent vasodilator, subsequent research has unveiled its significant immunomodulatory capabilities.[1][2] This technical guide provides an in-depth overview of the immunomodulatory properties of this compound, its mechanism of action, and its effects on various immune cells and signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and immunology.

This compound's primary mode of action is through the specific activation of the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) type I receptor (PAC1R).[3][4] This interaction triggers a cascade of intracellular events that ultimately modulate the host's immune response. Notably, this compound exhibits a dual role, often suppressing pro-inflammatory responses while promoting anti-inflammatory and regulatory pathways. This unique profile makes it a compelling subject of study for its potential therapeutic applications in inflammatory and autoimmune diseases.

Mechanism of Action: PAC1 Receptor-Mediated Signaling

This compound exerts its immunomodulatory effects by binding to and activating the PAC1 receptor, a G-protein coupled receptor.[3][4] This binding initiates a series of intracellular signaling events, primarily involving the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP) levels.[3] The elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the modulation of gene expression and cellular function.[5] Additionally, this compound has been shown to activate the Wnt/β-catenin signaling pathway, which is associated with cell viability and differentiation.[5]

Immunomodulatory Effects on Immune Cells

This compound has been demonstrated to have profound effects on a variety of immune cells, including macrophages, dendritic cells (DCs), and T cells. Its influence on these cells contributes to its overall immunomodulatory profile.

Macrophages

This compound significantly alters macrophage function, steering them towards an anti-inflammatory phenotype. It has been shown to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in a dose-dependent manner, particularly in response to lipopolysaccharide (LPS) stimulation.[3][6] Conversely, this compound promotes the secretion of anti-inflammatory cytokines such as Interleukin-10 (IL-10) and Interleukin-6 (IL-6).[3][7] This cytokine shift is critical in dampening inflammatory responses and promoting tissue repair. Furthermore, this compound has been observed to decrease the production of nitric oxide (NO) by macrophages, a key molecule in inflammatory processes.[1]

Dendritic Cells (DCs)

Dendritic cells, as potent antigen-presenting cells, play a crucial role in initiating and shaping adaptive immune responses. This compound modulates DC maturation and function. Studies have shown that this compound can reduce the expression of co-stimulatory molecules CD80 and CD86 on the surface of DCs.[8] This reduction in co-stimulatory signals can lead to a dampened T cell activation and a shift towards a more tolerogenic immune response.

T Cells

This compound directly impacts T cell proliferation and function. It has been shown to inhibit T cell proliferation in response to mitogens like concanavalin A and anti-TCR antibody stimulation in a dose-dependent manner.[2] This inhibitory effect on T cell expansion is a key aspect of its immunosuppressive properties. Moreover, this compound has been found to inhibit the delayed-type hypersensitivity (DTH) reaction in mice, a T cell-mediated inflammatory response.[9]

Quantitative Data on Immunomodulatory Effects

The following tables summarize the quantitative data from various studies on the effects of this compound on cytokine production and dendritic cell marker expression.

Table 1: Effect of this compound on Cytokine Production by Macrophages

| Cytokine | Cell Type | Stimulant | This compound Concentration | Effect | Reference |

| TNF-α | Murine Macrophages | LPS | 10 ng/mL | Inhibition | [6] |

| IL-6 | Murine Macrophages | LPS | 10 ng/mL | Increase | [3] |

| IL-10 | Murine Macrophages | LPS | 10 ng/mL | Increase | [7] |

| IL-12p40 | Murine Dendritic Cells | LPS (50 ng/mL) | 10 ng/mL | Reduction | [8] |

| IFN-γ | Murine Dendritic Cells | LPS (50 ng/mL) | 10 ng/mL | Reduction | [8] |

| IL-6 | Murine Dendritic Cells | LPS (50 ng/mL) | 10 ng/mL | Increase | [8] |

| IL-10 | Murine Dendritic Cells | LPS (50 ng/mL) | 10 ng/mL | Increase | [8] |

Table 2: Effect of this compound on Dendritic Cell Surface Marker Expression

| Marker | Cell Type | Stimulant | This compound Concentration | Effect | Reference |

| CD80 | Murine Bone Marrow-Derived DCs | LPS (50 ng/mL) | 10 ng/mL | Dose-dependent decrease | [8] |

| CD86 | Murine Bone Marrow-Derived DCs | LPS (50 ng/mL) | 10 ng/mL | Dose-dependent increase on a subpopulation | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Macrophage Stimulation and Cytokine Measurement

Objective: To assess the effect of this compound on cytokine production by macrophages.

Materials:

-

Murine macrophage cell line (e.g., RAW 264.7)

-

Complete RPMI 1640 medium

-

Lipopolysaccharide (LPS)

-

Recombinant this compound peptide

-

ELISA kits for TNF-α, IL-6, and IL-10

Protocol:

-

Seed RAW 264.7 macrophages in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1-100 ng/mL) for 2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.

-

Collect the culture supernatants.

-

Measure the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

T Cell Proliferation Assay

Objective: To determine the effect of this compound on T cell proliferation.

Materials:

-

Murine spleen cells

-

Complete RPMI 1640 medium

-

Concanavalin A (Con A)

-

Recombinant this compound peptide

-

[³H]-thymidine or CFSE staining kit

-

Scintillation counter or flow cytometer

Protocol:

-

Isolate splenocytes from mice.

-

Plate the splenocytes in 96-well plates at a density of 2 x 10^5 cells/well.

-

Add various concentrations of this compound to the wells.

-

Stimulate the cells with Concanavalin A (e.g., 2.5 µg/mL).

-

Incubate the plates for 48-72 hours.

-

For [³H]-thymidine incorporation: Pulse the cells with 1 µCi of [³H]-thymidine for the final 18 hours of incubation. Harvest the cells and measure thymidine incorporation using a scintillation counter.

-

For CFSE staining: Stain the cells with CFSE prior to stimulation. After incubation, analyze CFSE dilution by flow cytometry to assess cell division.

Conclusion

This compound is a fascinating peptide with potent and diverse immunomodulatory properties. Its ability to suppress pro-inflammatory responses while promoting anti-inflammatory and regulatory pathways, primarily through the PAC1 receptor, makes it a promising candidate for further investigation in the context of various inflammatory and autoimmune conditions. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives. Further studies are warranted to fully elucidate its mechanisms of action and to translate these findings into novel therapeutic strategies.

References

- 1. journals.asm.org [journals.asm.org]

- 2. This compound, a PAC1 receptor agonist from sand flies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. The PACAP-type I receptor agonist this compound from sand fly saliva protects mice against lethal endotoxemia by a mechanism partially dependent on IL-10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lutzomyia longipalpis salivary peptide this compound alters murine dendritic cell expression of CD80/86, CCR7 and cytokine secretion and reprograms dendritic cell-mediated cytokine release from cultures containing allogeneic T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunomodulatory properties of this compound, the vasodilator peptide from sand fly salivary gland extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

Maxadilan's Effect on Vascular Smooth Muscle Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maxadilan, a potent vasodilatory peptide isolated from the salivary glands of the sand fly Lutzomyia longipalpis, exerts its effects on the vasculature through a direct, endothelium-independent mechanism on vascular smooth muscle cells (VSMCs). This technical guide provides an in-depth analysis of the molecular mechanisms, signaling pathways, and experimental methodologies used to characterize the interaction of this compound with VSMCs. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and drug development efforts targeting the this compound-PAC1 receptor axis.

Introduction

This compound is a 61-amino acid peptide renowned for its potent and long-lasting vasodilatory properties.[1] Unlike many vasodilators that act via endothelial-derived factors such as nitric oxide, this compound directly targets VSMCs, making it a valuable tool for studying smooth muscle physiology and a potential lead compound for therapeutic agents.[1][2] The primary molecular target of this compound is the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) Type I receptor (PAC1R), a G protein-coupled receptor (GPCR).[2][3] Upon binding, this compound initiates a signaling cascade that leads to VSMC relaxation and, consequently, vasodilation. Understanding the intricacies of this process is crucial for harnessing its therapeutic potential.

Molecular Mechanism of Action

This compound's vasodilatory effect is initiated by its specific and high-affinity binding to the PAC1 receptor on the surface of VSMCs.[1][2] This interaction triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2] The subsequent elevation of intracellular cAMP levels is the central event in this compound-induced vasodilation.[4][5]

Signaling Pathway

The increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets within the VSMC.[6] The key downstream effects of PKA activation that contribute to vasodilation include:

-

Inhibition of Voltage-Gated Calcium Channels: PKA-mediated phosphorylation can inhibit the influx of extracellular calcium (Ca2+) through L-type voltage-gated calcium channels, a critical step for VSMC contraction.[7]

-

Activation of Potassium Channels: There is evidence to suggest that PKA can phosphorylate and open ATP-sensitive potassium (KATP) channels.[6] The resulting efflux of potassium ions leads to hyperpolarization of the cell membrane, which further reduces the opening of voltage-gated calcium channels.

-

Decreased Myosin Light Chain Kinase (MLCK) Activity: PKA can phosphorylate and inhibit MLCK, the enzyme responsible for phosphorylating the myosin light chain, a key step in the contractile process.

-

Enhanced Calcium Sequestration: PKA can also promote the sequestration of intracellular calcium into the sarcoplasmic reticulum by phosphorylating phospholamban, thereby reducing the availability of free calcium for contraction.

The degradation of cAMP is mediated by phosphodiesterases (PDEs), enzymes that hydrolyze cAMP to AMP.[8] The activity of these enzymes can therefore modulate the duration and intensity of the this compound-induced signal.

Figure 1: this compound signaling pathway in vascular smooth muscle cells.

Quantitative Data

The following tables summarize key quantitative data on the interaction of this compound with its receptor and its effect on VSMC function.

Table 1: Receptor Binding and cAMP Accumulation

| Parameter | Value | Cell/Tissue Type | Reference |

| IC50 (Receptor Binding) | 3.2 nM | INS-1 Cells | [9] |

| EC50 (cAMP Accumulation) | 0.62 ± 0.18 nM | COS cells expressing PAC1R | [2] |

| cAMP Increase | 2- to 3-fold | Rabbit Aorta | [4] |

Table 2: Vasodilatory Potency

| Parameter | Value | Vascular Bed | Conditions | Reference |

| IC50 (Recombinant this compound) | 24 nM | Rabbit Aorta | Norepinephrine-induced contraction | [4] |

| IC50 (Synthetic this compound) | 74 nM | Rabbit Aorta | Norepinephrine-induced contraction | [4] |

| Arteriolar Dilation | Max. 32% above control | Hamster Cheek Pouch | Topical application of 134 nM this compound | [10] |

Experimental Protocols

Isolated Aortic Ring Vasodilation Assay

This ex vivo method is used to assess the direct effect of this compound on vascular tone.[4][11]

Materials:

-

Thoracic aorta from a suitable animal model (e.g., rabbit, rat).[4]

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).

-

Norepinephrine (or other vasoconstrictor).

-

This compound (recombinant or synthetic).

-

Organ bath system with force transducers.

-

Carbogen gas (95% O2, 5% CO2).

Procedure:

-

Euthanize the animal and carefully excise the thoracic aorta, placing it in ice-cold Krebs-Henseleit solution.

-

Clean the aorta of adhering fat and connective tissue.

-

Cut the aorta into rings of approximately 2-3 mm in width.

-

(Optional) To confirm endothelium-independent effects, the endothelium can be removed by gently rubbing the luminal surface with a fine wire.

-

Suspend each aortic ring in an organ bath chamber containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Allow the rings to equilibrate under a resting tension of approximately 2g for at least 60 minutes, with solution changes every 15-20 minutes.

-

Induce a stable contraction with a submaximal concentration of norepinephrine (e.g., 1 µM).[4]

-

Once the contraction has plateaued, add cumulative concentrations of this compound to the bath and record the relaxation response.

-

Data is typically expressed as a percentage of the norepinephrine-induced contraction.

Figure 2: Experimental workflow for the isolated aortic ring assay.

cAMP Accumulation Assay in Cultured VSMCs

This in vitro assay quantifies the increase in intracellular cAMP in response to this compound.[5][12]

Materials:

-

Cultured vascular smooth muscle cells (e.g., primary rabbit aorta smooth muscle cells).[5]

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with a phosphodiesterase inhibitor like 1 mM 3-isobutyl-1-methylxanthine (IBMX) and 0.1% bovine serum albumin).[2]

-

This compound.

-

cAMP assay kit (e.g., ELISA, HTRF).

Procedure:

-

Seed VSMCs in multi-well plates and grow to confluence.

-

On the day of the assay, replace the culture medium with pre-warmed assay buffer and incubate for a short period to inhibit phosphodiesterase activity.

-

Add varying concentrations of this compound to the wells and incubate for a specified time (e.g., 10 minutes) at 37°C.[2]

-

Terminate the reaction by adding a lysis buffer provided with the cAMP assay kit.

-

Measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.

-

Data is typically expressed as pmol of cAMP per well or normalized to protein concentration.

Conclusion

This compound is a potent, endothelium-independent vasodilator that acts directly on vascular smooth muscle cells through the PAC1 receptor. Its mechanism of action, centered on the elevation of intracellular cAMP and subsequent activation of PKA, leads to a cascade of events that ultimately result in smooth muscle relaxation. The detailed signaling pathways and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals. Further investigation into the downstream effectors of the this compound-cAMP pathway and its potential therapeutic applications in cardiovascular diseases is warranted.

References

- 1. This compound, a PAC1 receptor agonist from sand flies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound specifically interacts with PAC1 receptor, which is a dominant form of PACAP/VIP family receptors in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vasorelaxant and second messenger effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Receptors for the vasodilator this compound are expressed on selected neural crest and smooth muscle-derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. First‐in‐human development of a pharmacodynamic biomarker for PAC1 receptor antagonists using intradermal injections of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cAMP signaling inhibits dihydropyridine-sensitive Ca2+ influx in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of Phosphodiesterases in Biology and Pathology 2.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical evaluation of PAC1 targeting with radiolabeled this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, the Lutzomyia longipalpis vasodilator, drives plasma leakage via PAC1–CXCR1/2-pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reprocell.com [reprocell.com]

- 12. benchchem.com [benchchem.com]

Intracellular Signaling Cascades Activated by Maxadilan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maxadilan, a potent vasodilatory peptide isolated from the saliva of the sand fly Lutzomyia longipalpis, is a highly specific and potent agonist for the mammalian Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) type I receptor (PAC1R).[1][2][3] Its ability to selectively activate this receptor makes it a valuable tool for dissecting PAC1R-mediated signaling and a molecule of interest for therapeutic development. This technical guide provides an in-depth exploration of the core intracellular signaling pathways activated by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades to support further research and drug development efforts.

Core Signaling Pathways Activated by this compound

This compound's interaction with the PAC1 receptor, a G-protein coupled receptor (GPCR), triggers a cascade of intracellular events that mediate its diverse physiological effects, ranging from potent vasodilation to significant immunomodulation. The primary and most extensively characterized pathway involves the canonical Gs-protein/cAMP/PKA axis. Additionally, this compound has been shown to influence intracellular calcium levels, modulate cytokine production, stimulate leukocyte migration through PAC1R and CXCR1/2, and in certain cell types, activate the Wnt/β-catenin pathway.

The cAMP/PKA Pathway: The Central Axis of this compound Action

The principal signaling mechanism initiated by this compound is the activation of the Gs alpha subunit of the G-protein coupled to the PAC1 receptor. This leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1] The subsequent elevation of intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates a multitude of downstream target proteins, leading to various cellular responses. This pathway is fundamental to this compound's potent vasodilatory effects, which are endothelium-independent and mediated by alterations in intracellular cAMP in smooth muscle cells.[2]

Immunomodulatory Effects: Regulation of Cytokine Production

This compound exhibits significant immunomodulatory properties, primarily by altering cytokine production in macrophages.[1] Upon binding to the PAC1 receptor on these immune cells, this compound inhibits the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) while simultaneously inducing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) and the pleiotropic cytokine Interleukin-6 (IL-6).[1][4] The inhibition of TNF-α is, at least in part, mediated by an increase in prostaglandin E2 (PGE2) production.[1] This targeted modulation of cytokine profiles highlights this compound's potential as a tool for studying and potentially treating inflammatory conditions.

References

- 1. The vasoactive peptide this compound from sand fly saliva inhibits TNF-alpha and induces IL-6 by mouse macrophages through interaction with the pituitary adenylate cyclase-activating polypeptide (PACAP) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a PAC1 receptor agonist from sand flies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound specifically interacts with PAC1 receptor, which is a dominant form of PACAP/VIP family receptors in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The PACAP-type I receptor agonist this compound from sand fly saliva protects mice against lethal endotoxemia by a mechanism partially dependent on IL-10 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Maxadilan Gene and Protein Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maxadilan is a potent vasodilatory and immunomodulatory peptide originating from the salivary glands of the sand fly, Lutzomyia longipalpis. As a highly specific and potent agonist for the mammalian Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) Type I Receptor (PAC1R), it represents a valuable pharmacological tool and a potential therapeutic agent. This document provides a comprehensive technical overview of the this compound gene, its expression, the biochemical properties of the protein, its mechanism of action through the PAC1 receptor, and detailed protocols for its study.

This compound Gene and Protein Characteristics

The this compound gene encodes a prepropeptide that undergoes post-translational modification to yield a mature, biologically active 61-amino acid peptide.[1] The gene itself is characterized by a single intron located within the signal sequence.[2] The mature peptide's structure is critical for its function, featuring two disulfide bonds. The bond between cysteine residues at positions 1 and 5 is not essential for its activity, whereas the disulfide bridge between Cys14 and Cys51 is indispensable for maintaining the structural integrity required for receptor binding and activation.[2]

Despite being a potent PAC1 receptor agonist, this compound shares no significant primary sequence homology with the endogenous ligand, PACAP.[1] This makes it a fascinating example of convergent evolution. The peptide's structure, predicted to contain two alpha-helices, is crucial for its interaction with the PAC1 receptor.[2] Deletion of amino acids in the large loop between the critical cysteine residues (positions 24-42) converts the agonist into a specific PAC1 receptor antagonist, known as M65.[2][3]

| Property | Description | Source |

| Origin | Salivary glands of the sand fly Lutzomyia longipalpis | [2] |

| Gene Structure | Contains a single intron within the signal sequence | [2] |

| Mature Protein Length | 61 amino acids | [2] |

| Molecular Weight | ~6.8 kDa | [4] |

| Key Structural Features | Two disulfide bonds: Cys1-Cys5 and Cys14-Cys51 (essential) | [2] |

| Mammalian Receptor | Pituitary Adenylate Cyclase-Activating Polypeptide Type I Receptor (PAC1R) | [1] |

| Receptor Specificity | Specific for PAC1R; does not bind to VPAC1 or VPAC2 receptors | [2] |

Recombinant Expression and Purification

Due to the minuscule quantities of natural this compound available from sand flies, recombinant expression is the primary method for obtaining the peptide for research. Escherichia coli is a commonly used and effective expression system.[5] The process involves cloning the synthetic gene into an expression vector, transforming it into a suitable E. coli strain, inducing protein expression, and purifying the recombinant peptide.

Mechanism of Action: PAC1 Receptor Signaling

This compound exerts its effects by binding to and activating the PAC1 receptor, a Class B G-protein coupled receptor (GPCR). This activation is highly specific and potent.

The cAMP/PKA Signaling Pathway

The primary signaling cascade initiated by this compound binding to the PAC1 receptor is the activation of the Gs alpha subunit of the associated G-protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[6] PKA then phosphorylates various downstream targets within the cell, leading to a physiological response. In vascular smooth muscle cells, this pathway results in the reduction of intracellular calcium and subsequent vasodilation.[4] In immune cells, it modulates the expression of cytokine genes.

Other Implicated Pathways

Evidence also suggests the involvement of other signaling pathways in this compound's broader effects. For instance, the plasma leakage induced by this compound involves a mechanism related to both PAC1 and CXCR1/2 receptors on leukocytes and endothelial cells.[7] Furthermore, like other PAC1R-mediated effects, downstream activation of the MAPK/ERK signaling pathway can occur, contributing to cellular responses like proliferation and differentiation.[8]

Quantitative Data Summary

This compound's potency is notable across various functional assays. The following tables summarize key quantitative data from the literature, providing a comparative basis for its activity.

Table 2: Binding Affinity & Functional Potency of PACAP Ligands and this compound

| Ligand | Receptor | Assay Type | Value (nM) | Cell/Tissue Type |

| PACAP-27/38 | PAC1R | Binding (Kd) | ~0.4-0.5 | Various (e.g., Chick cerebral cortex, Rat brain)[8] |

| VIP | PAC1R | Binding (Kd) | >500 | Various Tissues[8] |

| This compound | PAC1R | Binding (IC50) | 3.2 | INS-1 Cells [9] |

| This compound | PAC1R | cAMP Accumulation (EC50) | 0.62 ± 0.18 | COS Cells (PAC1R transfected) [1] |

| PACAP-38 | PAC1R | cAMP Accumulation (EC50) | 0.34 ± 0.08 | COS Cells (PAC1R transfected)[1] |

Table 3: Functional Potency of this compound in Physiological Assays

| Assay Type | Effect | Value (nM) | System |

| Vasodilation | Arterial Relaxation (EC50) | ~2.0 - 2.7 | Isolated Rabbit Arteries [4] |

| Vasodilation | Relaxation (IC50) | 24 | Rabbit Isolated Aorta [5] |

| Immunomodulation | IL-6 Induction | Dose-dependent (0.3-1.4 nM) | Mouse Macrophages [10][11] |

| Immunomodulation | TNF-α Inhibition | Dose-dependent (~1.4 nM) | LPS-stimulated Mouse Macrophages [10] |

| Chemotaxis | Neutrophil Migration | Peak effect at 100 | Human Neutrophils [7] |

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the study of this compound.

Protocol: Recombinant this compound Expression and Purification in E. coli

This protocol is a generalized procedure based on common lab practices for recombinant protein expression.

-

Transformation :

-

Thaw a 50 µL aliquot of chemically competent E. coli BL21(DE3) cells on ice.

-

Add 1-2 µL of the expression vector plasmid containing the this compound gene.

-

Incubate on ice for 30 minutes.

-

Heat-shock the cells at 42°C for 45 seconds and immediately return to ice for 2 minutes.

-

Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.

-

Plate on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

-

-

Expression :

-

Inoculate a 10 mL starter culture of LB medium with a single colony and grow for 6-8 hours at 37°C.

-

Use the starter culture to inoculate 1 L of LB medium. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.

-

Continue to culture for 4-6 hours at 30°C or overnight at 18-20°C.

-

-

Purification :

-

Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0, with lysozyme and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).

-

If using a His-tag, apply the supernatant to a pre-equilibrated Ni-NTA affinity column.

-

Wash the column with wash buffer (e.g., lysis buffer with 20-40 mM imidazole).

-

Elute the protein with elution buffer (e.g., lysis buffer with 250-500 mM imidazole).

-

(Optional) Cleave the affinity tag using a specific protease (e.g., TEV protease) followed by a second round of affinity chromatography to remove the tag and protease.

-

Perform a final purification/polishing step using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm protein identity and purity via SDS-PAGE and Mass Spectrometry.

-

Protocol: PAC1 Receptor Binding Assay

This competitive binding assay measures the ability of unlabeled this compound to displace a radiolabeled ligand from the PAC1 receptor.

-

Membrane Preparation :

-

Homogenize tissue or cells known to express PAC1R (e.g., rat brain, PAC1R-transfected CHO cells) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge at low speed (e.g., 500 x g) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a BCA or Bradford assay.

-

-

Binding Reaction :

-

In a microtiter plate, add in order:

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

A constant concentration of radiolabeled ligand (e.g., 50 pM ¹²⁵I-PACAP27).

-

Increasing concentrations of unlabeled competitor (this compound, PACAP, etc.).

-

Membrane preparation (e.g., 10-20 µg protein per well).

-

-

Incubate at room temperature for 60-90 minutes.

-

-

Separation and Counting :

-

Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters, pre-soaked in polyethylenimine to reduce non-specific binding.

-

Quickly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis :

-

Calculate specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand, e.g., 1 µM PACAP-38) from total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the IC50 value.

-

Protocol: cAMP Accumulation Assay

This functional assay quantifies the increase in intracellular cAMP following receptor activation.

-

Cell Culture :

-

Plate cells expressing the PAC1 receptor (e.g., transfected CHO or COS cells, PC12 cells) in 12-well or 24-well plates and grow to near confluence.

-

-

Stimulation :

-

Wash the cells once with serum-free medium or HBSS.

-

Pre-incubate the cells for 15-30 minutes in stimulation buffer (e.g., HBSS containing 1 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterase activity).

-

Add varying concentrations of this compound (or other agonists) to the wells.

-

Incubate for 10-20 minutes at 37°C.

-

-

Lysis and Detection :

-

Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer (e.g., 0.1 M HCl or ethanol).

-

Incubate on ice or at -20°C to ensure complete lysis.

-

Scrape the wells and transfer the lysate to microcentrifuge tubes. Centrifuge to pellet cell debris.

-

Quantify the cAMP concentration in the supernatant using a commercial cAMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.

-

-

Data Analysis :

-

Normalize cAMP levels to the protein concentration in each well or express as pmol/well.

-

Plot the cAMP concentration against the log concentration of this compound and fit to a sigmoidal dose-response curve to determine the EC50 value.

-

Protocol: Macrophage Cytokine Release Assay

This protocol assesses the immunomodulatory effect of this compound on cytokine production by macrophages.

-

Cell Culture :

-

Culture a macrophage cell line (e.g., RAW 264.7 or J774A.1) or primary bone marrow-derived macrophages in appropriate medium.

-

Plate the cells in 12-well or 24-well plates at a density of approximately 5 x 10⁵ cells/mL and allow them to adhere overnight.

-

-

Treatment :

-

Replace the medium with fresh medium.

-

Add varying concentrations of this compound (e.g., 0-50 ng/mL or ~0-7 nM).

-

For TNF-α inhibition studies, co-stimulate the cells with lipopolysaccharide (LPS) at a concentration of 100-500 ng/mL.[10]

-

For IL-6 induction, this compound can be added with or without LPS.[10]

-

Incubate the plates for a specified time (e.g., 4 hours for TNF-α, 24-48 hours for IL-6).

-

-

Supernatant Collection and Analysis :

-

After incubation, collect the cell culture supernatants and centrifuge to remove any detached cells or debris.

-

Measure the concentration of TNF-α and IL-6 in the supernatants using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocol.

-

-

Data Analysis :

-

Generate standard curves for each cytokine.

-

Calculate the concentration of each cytokine in the samples.

-

Plot the cytokine concentration against the this compound concentration to visualize the dose-dependent effects. Calculate IC50 for inhibition or EC50 for induction where applicable.

-

Conclusion and Future Directions

This compound is a unique peptide that serves as a powerful and selective tool for probing the function of the PAC1 receptor. Its potent vasodilatory and distinct immunomodulatory properties make it a subject of interest for drug development, particularly in the context of inflammatory diseases and vascular disorders. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers aiming to explore the multifaceted biology of this compound and its therapeutic potential. Future research may focus on engineering more stable and potent analogs, further elucidating its role in the complex interplay between the nervous and immune systems, and exploring its application in targeted drug delivery to PAC1-expressing tissues.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. This compound, a PAC1 receptor agonist from sand flies - PMC [pmc.ncbi.nlm.nih.gov]